Furo[2,3-d]pyrimidine-4-carboxylicacid
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Overview
Description
Furo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a carboxylic acid functional group at the 4-position of the pyrimidine ring. The unique structure of furo[2,3-d]pyrimidine-4-carboxylic acid imparts it with diverse chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriately substituted pyrimidine precursors. One common method involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles under Thorpe-Ziegler cyclization conditions using ethanol and sodium ethoxide . This reaction yields 5-amino-6-(4’-R-benzoyl)-2-methylsulfanylfuro[2,3-d]pyrimidines, which can be further functionalized to obtain the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for furo[2,3-d]pyrimidine-4-carboxylic acid may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the furan or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Furo[2,3-d]pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems and functionalized derivatives.
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives often involves the inhibition of key enzymes and signaling pathways. For example, some derivatives act as protein kinase inhibitors, blocking the phosphorylation of target proteins and disrupting cellular signaling processes essential for cancer cell growth and survival . The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Quinazoline: A well-known scaffold in medicinal chemistry with applications in cancer therapy.
The uniqueness of furo[2,3-d]pyrimidine-4-carboxylic acid lies in its specific ring fusion and functionalization, which confer distinct chemical and biological properties. Its ability to serve as a versatile scaffold for the development of novel therapeutic agents and advanced materials highlights its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C7H4N2O3 |
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Molecular Weight |
164.12 g/mol |
IUPAC Name |
furo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11) |
InChI Key |
XBJYRXATDJWPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=NC(=C21)C(=O)O |
Origin of Product |
United States |
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